3-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
This compound features a bicyclo[2.2.1]hept-5-ene core substituted with a carboxylic acid group and a carbamoyl moiety. The carbamoyl group is linked to a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene ring, which is further functionalized with a propan-2-yloxy carbonyl group.
Properties
Molecular Formula |
C22H27NO5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[(3-propan-2-yloxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO5S/c1-11(2)28-22(27)18-14-6-4-3-5-7-15(14)29-20(18)23-19(24)16-12-8-9-13(10-12)17(16)21(25)26/h8-9,11-13,16-17H,3-7,10H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
QNNSRAVTQRKQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
-
Activation : Treat bicycloheptene carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
-
Amidation : React with 3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine in dry dichloromethane.
Carbodiimide-Mediated Coupling
Use dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid:
Yield Optimization :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
Critical Challenges and Mitigation
-
Steric hindrance : The bicycloheptene and cyclohepta[b]thiophene moieties impede reaction rates. Use excess coupling reagents (1.5–2.0 equivalents).
-
Epimerization : The bicycloheptene core is prone to racemization. Low-temperature conditions (-10°C) preserve stereochemistry.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the product.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
3-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
3-((6-(tert-Butyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1052556-32-7)
- Structural Differences : Replaces the cyclohepta[b]thiophene with a benzo[b]thiophene system and introduces a tert-butyl group and ethoxycarbonyl substituent.
- The ethoxycarbonyl group, compared to the target’s propan-2-yloxy carbonyl, may alter metabolic stability due to differences in ester hydrolysis rates .
Propan-2-yl 2-(1,3-benzodioxole-5-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Structural Differences : Substitutes the bicyclo system with a benzodioxole group.
- Implications : The benzodioxole’s aromaticity facilitates π-π stacking interactions, which could enhance binding affinity to aromatic-rich biological targets. However, the absence of the bicyclo system reduces conformational rigidity .
Variations in the Bicyclo[2.2.1] Framework
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structural Differences : Replaces the thiophene-carbamoyl group with a 3-nitrophenylcarbamoyl moiety.
- However, it may also reduce stability under reducing conditions .
3-({[3-(Ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic Acid
- Structural Differences : Incorporates a larger cyclotrideca[b]thiophene ring and a methylethylidene substituent.
- Implications : The extended ring system increases molecular weight (MW = 487.65 vs. target’s ~400–450) and hydrophobicity, likely reducing aqueous solubility. The methylethylidene group may introduce steric hindrance, affecting binding pocket accessibility .
Anti-Inflammatory Potential
Data Tables
Table 1: Structural and Physicochemical Comparisons
Q & A
Synthesis and Characterization
Basic: What synthetic methodologies are reported for this compound? The synthesis typically involves multi-step reactions, including:
- Esterification : Reacting bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with isopropyl chloroformate to introduce the propan-2-yloxy carbonyl group .
- Cyclization : Formation of the cyclohepta[b]thiophene ring via Friedel-Crafts alkylation or thiophene annulation, monitored by IR spectroscopy for carbonyl (C=O) and carbamoyl (N-H) group validation .
- Purification : Column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from acetic acid or ethanol .
Advanced: How can low yields in the cyclization step be addressed? Optimize reaction conditions by:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂ or AlCl₃) to enhance electrophilic substitution in the thiophene ring .
- Solvent selection : Polar aprotic solvents like DMF improve reaction homogeneity, while toluene may reduce side reactions .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates .
Structural Analysis
Basic: Which spectroscopic techniques confirm the compound’s structure?
- 1H NMR : Assign peaks for the bicyclo[2.2.1]heptene protons (δ 1.2–2.8 ppm) and cycloheptathiophene aromatic protons (δ 6.8–7.5 ppm) .
- IR spectroscopy : Identify carbamoyl (N-H stretch at ~3300 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
Advanced: How can computational methods aid conformational analysis?
- Molecular dynamics (MD) simulations : Assess the flexibility of the cycloheptathiophene ring using software like GROMACS, with force fields parameterized for sulfur-containing heterocycles .
- Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Biological Activity Evaluation
Basic: What in vitro assays assess anti-inflammatory potential?
- COX-2 inhibition : Measure IC₅₀ values using a fluorometric assay with recombinant COX-2 enzyme .
- Carrageenan-induced paw edema : Evaluate compound efficacy in reducing inflammation in rodent models .
Advanced: How to design molecular docking studies for target identification?
- Receptor preparation : Retrieve COX-2 or TNF-α structures from the PDB (e.g., 5KIR) and prepare with AutoDockTools by removing water molecules and adding polar hydrogens .
- Docking parameters : Use Lamarckian genetic algorithms (100 runs, 25 million energy evaluations) to predict binding orientations and affinity scores .
Structure-Activity Relationships (SAR)
Basic: Which substituents modulate biological activity?
- Cycloheptathiophene modifications : Electron-withdrawing groups (e.g., nitro) enhance COX-2 selectivity, while bulky substituents reduce membrane permeability .
- Bicycloheptene carboxylate : Methylation of the carboxylic acid improves metabolic stability but may reduce solubility .
Advanced: How can QSAR models predict novel derivatives?
- Descriptor selection : Use topological (e.g., Wiener index) and electronic (Mulliken charges) descriptors derived from DFT calculations .
- Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure model robustness (R² > 0.8) .
Analytical Method Development
Basic: What HPLC conditions ensure purity assessment?
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : Gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 20 min) .
- Detection : UV at 254 nm for thiophene and bicycloheptene chromophores .
Advanced: How to optimize LC-MS for metabolite identification?
- Ionization : Electrospray ionization (ESI) in negative mode for carboxylic acid detection.
- Fragmentation : Use collision-induced dissociation (CID) at 20–40 eV to characterize cleavage patterns of the carbamoyl group .
Data Contradiction Resolution
Basic: How to resolve discrepancies in COX inhibition assays?
- Source validation : Confirm enzyme activity using indomethacin as a positive control (IC₅₀ = 0.1 µM) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare replicate data (p < 0.05) .
Advanced: What meta-analysis approaches reconcile conflicting SAR data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
